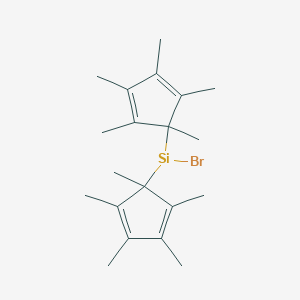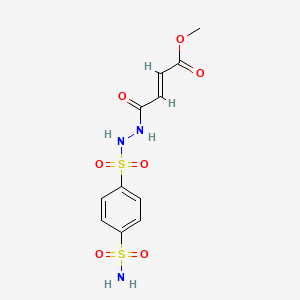
2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide is a complex organic compound with a unique structure that combines a butenedioic acid ester with a sulfonyl hydrazide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide typically involves multiple steps:
Esterification: The initial step involves the esterification of 2-butenedioic acid with methanol to form the monomethyl ester.
Hydrazide Formation: Finally, the hydrazide group is introduced by reacting the sulfonylated ester with hydrazine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structure and reactivity.
Materials Science: The compound is explored for use in the development of new materials with specific properties.
Biological Studies: Its interactions with biological molecules are of interest for understanding biochemical pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide involves its interaction with specific molecular targets. The sulfonyl hydrazide group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a candidate for drug development, particularly as an enzyme inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butenedioic acid, 2-methyl-, (E)-:
2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester: This compound has a similar ester structure but with different substituents.
Uniqueness
The uniqueness of 2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide lies in its combination of ester and sulfonyl hydrazide groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
114642-67-0 |
|---|---|
Molekularformel |
C11H13N3O7S2 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
methyl (E)-4-oxo-4-[2-(4-sulfamoylphenyl)sulfonylhydrazinyl]but-2-enoate |
InChI |
InChI=1S/C11H13N3O7S2/c1-21-11(16)7-6-10(15)13-14-23(19,20)9-4-2-8(3-5-9)22(12,17)18/h2-7,14H,1H3,(H,13,15)(H2,12,17,18)/b7-6+ |
InChI-Schlüssel |
NGPPEDWLJAJCIE-VOTSOKGWSA-N |
Isomerische SMILES |
COC(=O)/C=C/C(=O)NNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Kanonische SMILES |
COC(=O)C=CC(=O)NNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


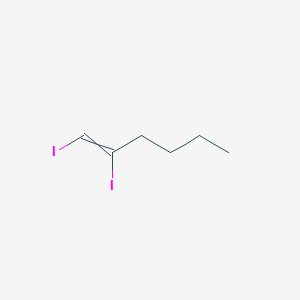
![Dipropyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14300678.png)
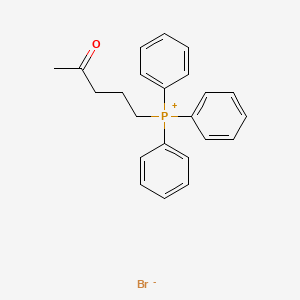
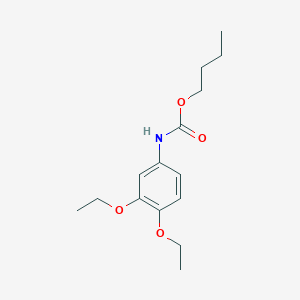
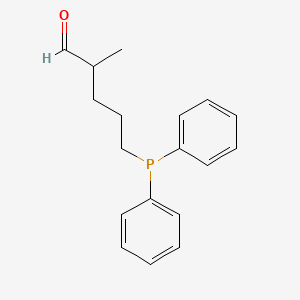
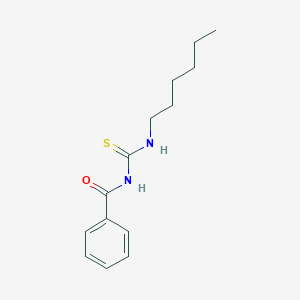
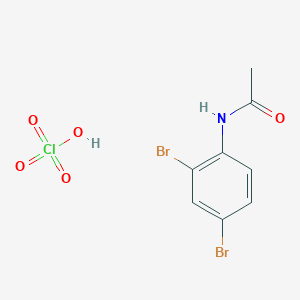

![1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene](/img/structure/B14300712.png)
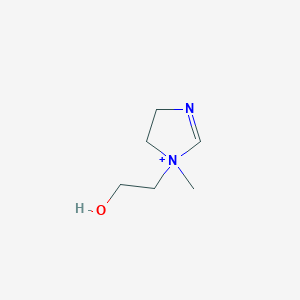
![3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate](/img/structure/B14300719.png)
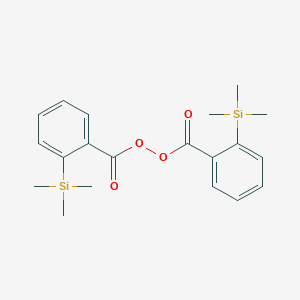
![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
